molecular formula C7H8N2O2 B7465137 2-Ethoxypyrimidine-5-carbaldehyde

2-Ethoxypyrimidine-5-carbaldehyde

Cat. No.: B7465137
M. Wt: 152.15 g/mol
InChI Key: NBVADWRNQAZAOK-UHFFFAOYSA-N
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Description

2-Ethoxypyrimidine-5-carbaldehyde: is a heterocyclic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.152 g/mol . It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyrimidine-5-carbaldehyde typically involves the reaction of ethoxyacetaldehyde with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxypyrimidine-5-carbaldehyde is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Ethoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 2-Methoxypyrimidine-5-carbaldehyde
  • 2-Chloropyrimidine-5-carbaldehyde
  • 2-Bromopyrimidine-5-carbaldehyde

Comparison: 2-Ethoxypyrimidine-5-carbaldehyde is unique due to its ethoxy group, which imparts different chemical properties compared to its methoxy, chloro, and bromo analogs. These differences can affect the compound’s reactivity, solubility, and biological activity. For example, the ethoxy group may provide better solubility in organic solvents compared to the chloro or bromo groups .

Properties

IUPAC Name

2-ethoxypyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVADWRNQAZAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292145
Record name 2-Ethoxy-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312263-49-3
Record name 2-Ethoxy-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312263-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxypyrimidine-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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